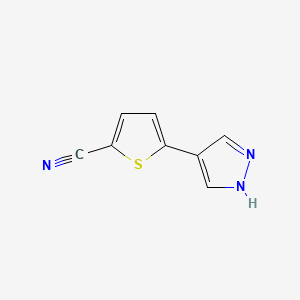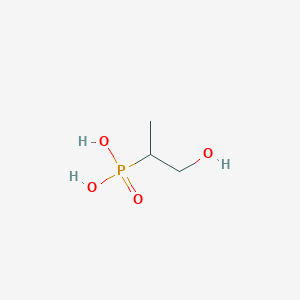
5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a diketone can form the pyrazole ring, which is then subjected to further reactions to introduce the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-3-yl)thiophene-2-carbonitrile
- 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
- 5-(1H-pyrazol-4-yl)thiophene-2-carboxamide
Uniqueness
5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile is unique due to its specific combination of the pyrazole and thiophene rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5N3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-3-7-1-2-8(12-7)6-4-10-11-5-6/h1-2,4-5H,(H,10,11) |
InChI Key |
CLROZUCMNIFVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CNN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)


![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)

![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)

![3-[(2,3-Dimethylphenyl)methyl]azetidine](/img/structure/B13565658.png)
